N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
説明
N-(1,3-Benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a benzodioxole group linked via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl core. This scaffold is of significant pharmacological interest due to its structural versatility, enabling modifications that enhance bioactivity, solubility, and target selectivity. Key derivatives include:
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIDALORSGRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H13N3O5
- Molar Mass : 339.3 g/mol
- CAS Number : 879478-31-6
The structural formula indicates the presence of both a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated that several derivatives possess cytotoxic effects against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and colorectal (COLO205) cancer cells. The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .
Table 1: Cytotoxic Activity of Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2b | SKOV3 | <10 |
| 2d | DU145 | <10 |
| 2e | COLO205 | <10 |
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study reported that certain substituted quinazolines exhibited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may possess similar antimicrobial potential, although specific data on this compound is limited .
Study on Anticancer Efficacy
In a detailed investigation, N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide was tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that this compound may serve as a lead structure for developing new anticancer agents.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| NCI-H522 | 0.34 |
| MCF7 | 0.52 |
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Methoxy groups (e.g., in 11m and 11n) reduce melting points, likely due to disrupted crystal packing .
- Yield and Synthetic Accessibility : Pyridine- and thiazole-containing analogs (e.g., ) exhibit higher yields (80%) compared to styryl derivatives (29–60%), suggesting milder reaction conditions or fewer steric hindrances .
Pharmacological Activity
Anticancer Potential:
- Their styryl groups may intercalate DNA or inhibit kinase activity, a common mechanism among quinazolinones .
- The hybrid pharmacophore compound () showed superior anti-inflammatory activity (COX-2 inhibition) compared to Diclofenac, highlighting the impact of combining pharmacophoric fragments .
Antioxidant and Anti-inflammatory Activity:
- Coumarin-linked analogs () demonstrated antioxidant activity exceeding ascorbic acid, suggesting that electron-rich aromatic systems (e.g., benzodioxole) enhance radical scavenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
